[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the annulation of a pyrimidine moiety to a triazole ring or vice versa. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxides, while substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as reactants in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for their interactions with biological macromolecules, such as RNA and proteins.
Medicine: Studied for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Utilized in the development of new materials and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis . Others may interact with signaling pathways, such as the ERK signaling pathway, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A derivative with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide represents a significant scaffold in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for synthesis and activity evaluations.
Biological Activity Overview
The biological activities of triazolo[1,5-a]pyrimidines have been extensively studied, revealing their potential as:
- Antiviral Agents : Particularly against influenza and HIV.
- Antimicrobial Agents : Effective against various bacterial strains.
- CNS Agents : Potential for use in treating neurological disorders.
Antiviral Activity
Recent studies have highlighted the antiviral properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- A study demonstrated that derivatives of this scaffold showed significant inhibition of influenza virus replication at non-toxic concentrations. The IC50 values (concentration required to inhibit viral replication by 50%) were determined using ELISA assays .
- Another investigation reported that specific derivatives inhibited the interaction between viral proteins crucial for replication, showcasing their potential as antiviral agents against not only influenza but also HIV .
Antimicrobial Activity
The antimicrobial efficacy of triazolo[1,5-a]pyrimidines has been documented:
- A series of synthesized compounds exhibited potent activity against Enterococcus faecium and other ESKAPE pathogens. The antimicrobial assays indicated that these compounds could serve as narrow-spectrum antibiotics with significant therapeutic potential .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Viral Protein Interactions : Compounds disrupt the formation of essential viral protein complexes necessary for replication.
- Targeting Bacterial Enzymes : Some derivatives inhibit key enzymes in bacterial metabolism, leading to cell death.
Case Study 1: Anti-influenza Activity
A specific derivative was synthesized and evaluated for its ability to inhibit the PA-PB1 protein complex formation in influenza viruses. The results showed an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Evaluation
A Biginelli-like reaction was employed to synthesize a series of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds were tested against clinical isolates of Enterococcus faecium, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than existing treatments .
Data Table: Summary of Biological Activities
Properties
CAS No. |
54215-27-9 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1-oxido-[1,2,4]triazolo[1,5-a]pyrimidin-1-ium |
InChI |
InChI=1S/C13H12N4O/c1-9-3-5-11(6-4-9)12-15-13-14-10(2)7-8-16(13)17(12)18/h3-8H,1-2H3 |
InChI Key |
ZYOGSWPWPNAMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](N3C=CC(=NC3=N2)C)[O-] |
Origin of Product |
United States |
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